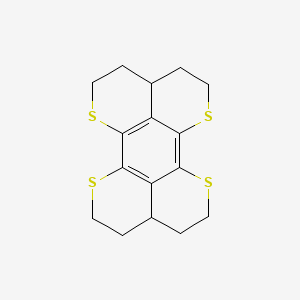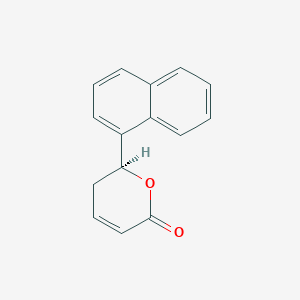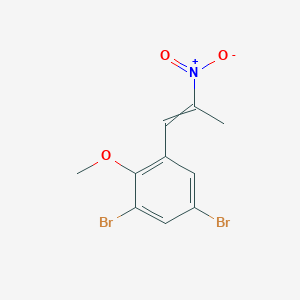![molecular formula C17H18N2O2 B14185012 N-{[6-(3-Formylphenyl)pyridin-2-yl]methyl}-2-methylpropanamide CAS No. 833456-05-6](/img/structure/B14185012.png)
N-{[6-(3-Formylphenyl)pyridin-2-yl]methyl}-2-methylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of N-{[6-(3-Formylphenyl)pyridin-2-yl]methyl}-2-methylpropanamide can be achieved through several synthetic routes. One common method involves the reaction of 6-(3-formylphenyl)pyridine with 2-methylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.
化学反応の分析
N-{[6-(3-Formylphenyl)pyridin-2-yl]methyl}-2-methylpropanamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations. Major products formed from these reactions include carboxylic acids, alcohols, and substituted pyridine derivatives.
科学的研究の応用
N-{[6-(3-Formylphenyl)pyridin-2-yl]methyl}-2-methylpropanamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.
作用機序
The mechanism of action of N-{[6-(3-Formylphenyl)pyridin-2-yl]methyl}-2-methylpropanamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The pyridine ring can also participate in π-π interactions with aromatic residues in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
類似化合物との比較
N-{[6-(3-Formylphenyl)pyridin-2-yl]methyl}-2-methylpropanamide can be compared with other similar compounds, such as:
N-(pyridin-2-yl)amides: These compounds share the pyridine ring and amide functionality but differ in the substituents on the pyridine ring.
3-bromoimidazo[1,2-a]pyridines: These compounds have a similar pyridine core but include an imidazo ring and bromine substituent, leading to different chemical properties and applications
特性
CAS番号 |
833456-05-6 |
|---|---|
分子式 |
C17H18N2O2 |
分子量 |
282.34 g/mol |
IUPAC名 |
N-[[6-(3-formylphenyl)pyridin-2-yl]methyl]-2-methylpropanamide |
InChI |
InChI=1S/C17H18N2O2/c1-12(2)17(21)18-10-15-7-4-8-16(19-15)14-6-3-5-13(9-14)11-20/h3-9,11-12H,10H2,1-2H3,(H,18,21) |
InChIキー |
RLMNNHUESAEXEC-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(=O)NCC1=NC(=CC=C1)C2=CC=CC(=C2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[4-(4-fluorophenyl)-1,3-thiazol-5-yl]-N-[(1S)-1-phenylethyl]pyridin-2-amine](/img/structure/B14184929.png)
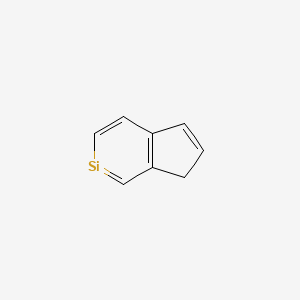
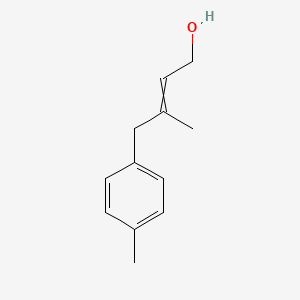

![N,N,N-Trimethyl-2-[(2-methylbut-2-enoyl)oxy]ethan-1-aminium](/img/structure/B14184940.png)
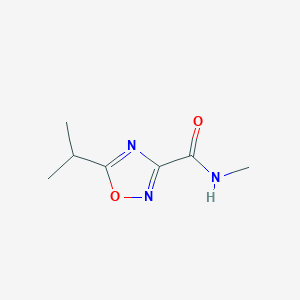
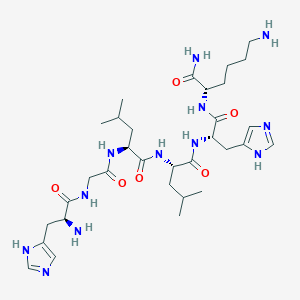
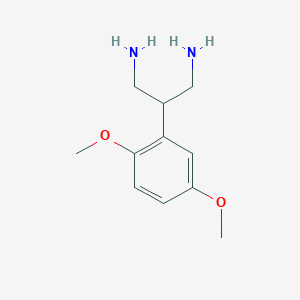
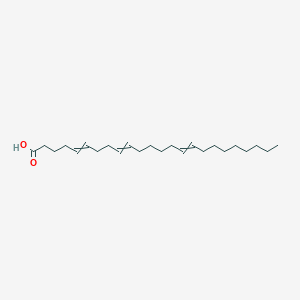
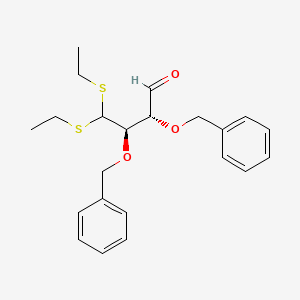
silane](/img/structure/B14184981.png)
